5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
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Description
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57. The purity is usually > 95%.
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Mechanism of Action
Target of Action
The primary target of Gimeracil Impurity 5 is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of pyrimidine bases, including the anticancer drug 5-fluorouracil (5-FU) .
Mode of Action
Gimeracil Impurity 5 functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, thereby maintaining high concentrations of 5-FU in the body for a sustained effect against cancer cells .
Biochemical Pathways
The inhibition of DPD by Gimeracil Impurity 5 affects the metabolic pathway of 5-FU . By preventing the degradation of 5-FU, Gimeracil Impurity 5 allows for higher concentrations of 5-FU to be achieved, which can enhance the cytotoxic effect of 5-FU on rapidly dividing cancer cells .
Result of Action
The result of Gimeracil Impurity 5’s action is an increased concentration and prolonged half-life of 5-FU in the body . This leads to enhanced cytotoxic effects on cancer cells, as 5-FU is a potent anticancer agent that interferes with DNA and RNA replication in these cells .
Biological Activity
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, a member of the pyridinone class, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 4, and a methyl group at position 1. This unique arrangement contributes to its polar nature and reactivity, making it a candidate for various biological applications. The compound's ability to undergo keto-enol tautomerism further enhances its chemical versatility.
Antimicrobial Properties
Research indicates that compounds within the pyridinone class, including this compound, exhibit antimicrobial activity. Studies have shown that derivatives can act as inhibitors of specific enzymes or receptors, which is crucial for their therapeutic potential. For instance, the compound has demonstrated effectiveness against various bacterial strains, making it a promising candidate for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.025 mg/mL | |
Escherichia coli | 0.020 mg/mL | |
Pseudomonas aeruginosa | 0.050 mg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. The structure-activity relationship (SAR) studies indicate that the presence of the hydroxyl group enhances its inhibitory activity on COX enzymes.
Table 2: COX Inhibition by this compound
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound in various diseases:
- Cancer Research : In vitro studies have shown that derivatives exhibit antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inhibition of specific metabolic pathways crucial for tumor growth.
- Antibacterial Studies : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth and biofilm formation.
Properties
IUPAC Name |
5-chloro-4-hydroxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRBWOGSHHARDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379260-15-7 |
Source
|
Record name | 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.